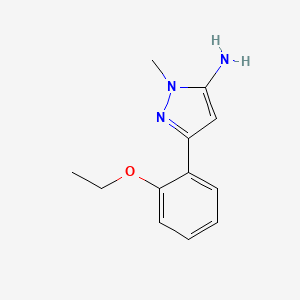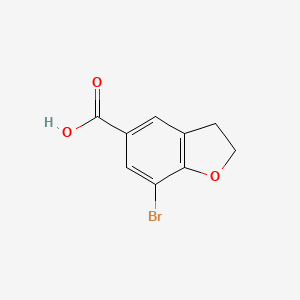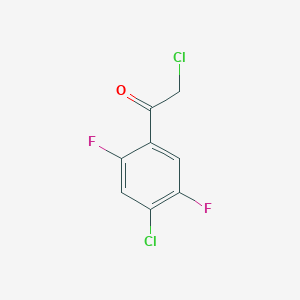
2-(Pyrrolidin-1-yl)benzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-yl)benzimidamide is a chemical compound that features a benzimidamide core with a pyrrolidine ring attached to it. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the benzimidamide and pyrrolidine moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzimidamide typically involves the reaction of benzimidamide with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzimidamide, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-1-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidamide moiety can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Substitution: Electrophiles or nucleophiles in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidamide derivatives.
科学的研究の応用
2-(Pyrrolidin-1-yl)benzimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique structural features of this compound make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 2-(Pyrrolidin-1-yl)benzimidamide involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the benzimidamide moiety can form additional interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions and as a building block in drug synthesis.
Benzimidazole: A heterocyclic compound with applications in medicinal chemistry and material science.
Pyrrolidin-2-one: A lactam derivative with significant biological activity and synthetic utility.
Uniqueness
2-(Pyrrolidin-1-yl)benzimidamide is unique due to the combination of the pyrrolidine and benzimidamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development.
特性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC名 |
2-pyrrolidin-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15N3/c12-11(13)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H3,12,13) |
InChIキー |
RFUIFHQHHNTICC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=CC=C2C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


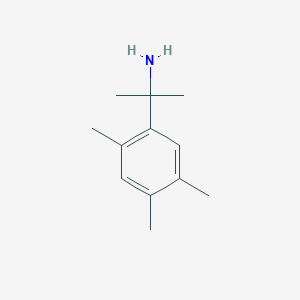

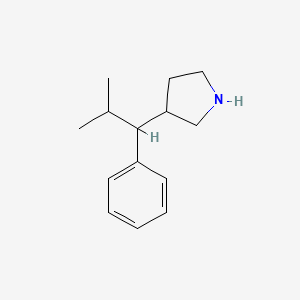
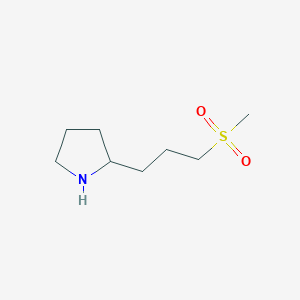


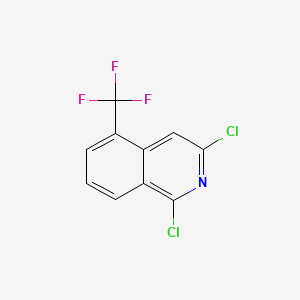
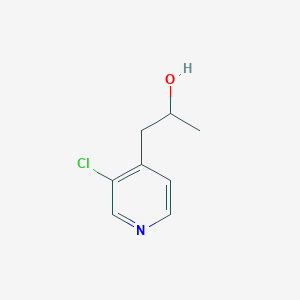
![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
